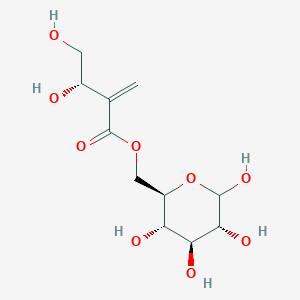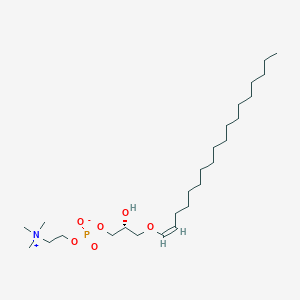
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LysoPC P-18:0/0:0 is a lysophosphatidylcholine P-18:0.
Wissenschaftliche Forschungsanwendungen
Cancer Research
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine and its analogues, such as 1-O-octadecyl-2-O-methylglycero-3-phosphocholine (ET-18-OMe), have been studied for their effects on cancer cell invasion. These compounds can modulate cell membrane properties, affecting phospholipid metabolism and signal transduction pathways, often leading to apoptosis. The dual nature of ET-18-OMe, where it can inhibit or stimulate the invasive behavior of cancer cells, makes it a valuable tool for studying tumor cell invasion mechanisms (S. Van slambrouck & W. Steelant, 2014).
Liposome Technology
The compound's structural similarity to phosphatidylcholine makes it relevant in the preparation of liposomes, which are lipid vesicles used for drug delivery and other applications. Liposomes can encapsulate water-soluble enzymes or drugs within their aqueous core, providing a method for targeted delivery to specific sites within the body. The creation of charged liposomal structures can further enhance their interaction with biological membranes, improving the efficacy of encapsulated therapeutics (P. Walde & S. Ichikawa, 2001).
Antioxidant Activity Studies
Research on antioxidant activities and their assessment methods also intersects with compounds like 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine. Understanding the antioxidant capacity of such compounds is crucial in evaluating their potential protective effects against oxidative stress, which is implicated in various chronic diseases and aging processes (I. Munteanu & C. Apetrei, 2021).
Atherosclerosis and Cardiovascular Research
The role of oxidized phospholipids, including those structurally related to 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine, in atherosclerosis has been a significant area of study. These compounds accumulate in lesions and regulate the expression of genes in endothelial cells that can have pro- or anti-atherogenic effects. Understanding the mechanisms of action and the impact of these oxidized phospholipids on cardiovascular health is vital for developing therapeutic strategies against atherosclerosis (J. Berliner et al., 2005).
Biomedical Materials
The unique properties of phosphorus-containing materials, such as biocompatibility and resistance to protein adsorption, make them attractive for various biomedical applications, including dentistry, regenerative medicine, and drug delivery. The presence of phospholipid groups in compounds like 2-methacryloyloxyethyl phosphorylcholine (MPC) highlights the importance of phospholipid analogues in developing new biomimetic materials (S. Monge et al., 2011).
Eigenschaften
Produktname |
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C26H54NO6P |
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1 |
InChI-Schlüssel |
WBOMIOWRFSPZMC-AYICAFKVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
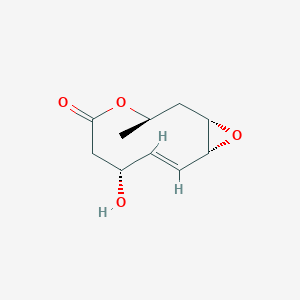
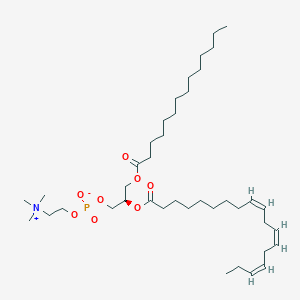


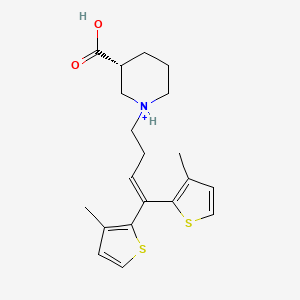
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)
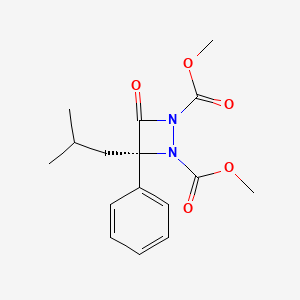

![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)

